

Application of Diiodoacetylene in Materials Science: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Diiodoacetylene*

Cat. No.: *B13749442*

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For Researchers, Scientists, and Drug Development Professionals

Diiodoacetylene (C_2I_2) is a linear molecule that has garnered significant interest in materials science due to its unique properties as a strong halogen bond donor. This characteristic makes it a valuable building block for the rational design and synthesis of novel supramolecular assemblies and functional materials. Its applications primarily lie in the fields of crystal engineering, where it directs the formation of co-crystals with specific architectures, and as a monomer for the synthesis of the conjugated polymer, poly(diiododiacetylene) (PIDA). While its potential in drug development through co-crystallization is an area of interest, specific examples with active pharmaceutical ingredients (APIs) are not yet widely documented in scientific literature.

Crystal Engineering and Co-crystallization

Diiodoacetylene's primary application in materials science is its use as a ditopic halogen bond donor. The iodine atoms in **diiodoacetylene** possess a region of positive electrostatic potential, known as a σ -hole, which can interact strongly and directionally with Lewis basic sites (e.g., nitrogen, oxygen) on other molecules. This interaction, termed halogen bonding, is analogous to hydrogen bonding and is a powerful tool for controlling the self-assembly of molecules in the solid state.

The strength and directionality of halogen bonds involving **diiodoacetylene** have been characterized through X-ray crystallography. The table below summarizes key geometric parameters for halogen bonds in several co-crystals of **diiodoacetylene**.

| Halogen Bond Acceptor | Donor- Acceptor Atom Pair | I...Acceptor Distance (Å) | C-I...Acceptor Angle (°) | Reference |
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